N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide
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Overview
Description
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is a synthetic organic compound characterized by a benzamide group attached to a long aliphatic chain with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadecan-2-one and benzoyl chloride.
Formation of Intermediate: The first step involves the reaction of pentadecan-2-one with a suitable reducing agent to form the corresponding alcohol, 1,3-dihydroxypentadecan-2-ol.
Amidation Reaction: The intermediate alcohol is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-1,3-Dihydroxyhexadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxyoctadecan-2-yl]benzamide
- N-[(2S)-1,3-Dihydroxydecan-2-yl]benzamide
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]benzamide is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted applications.
Properties
CAS No. |
920277-55-0 |
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Molecular Formula |
C22H37NO3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21?/m0/s1 |
InChI Key |
DREYLUSOVLZKDZ-BGERDNNASA-N |
Isomeric SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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